Acyclovir-d4 N,O-Diacetate is a deuterated derivative of acyclovir, a widely used antiviral medication primarily effective against herpes viruses. This compound is characterized by its specific isotopic labeling, which is useful in various scientific applications, particularly in pharmacokinetic studies and metabolic research. Acyclovir itself is an acyclic nucleoside analog of guanosine, which inhibits viral DNA synthesis.
Acyclovir-d4 N,O-Diacetate can be synthesized from diacetyl-guanine through a series of chemical reactions involving alkylation and hydrolysis processes. The original acyclovir compound was developed in the late 1970s and has since been modified to create various derivatives, including the deuterated form for enhanced analytical studies.
Acyclovir-d4 N,O-Diacetate falls under the classification of antiviral agents, specifically as a nucleoside analog. It is categorized in medicinal chemistry due to its structural modifications that enhance its utility in drug development and analytical applications.
The synthesis of Acyclovir-d4 N,O-Diacetate typically involves several key steps:
The synthesis requires careful control of reaction conditions, including temperature and pH, to ensure optimal yields. The use of deuterated reagents allows for the incorporation of deuterium into the final product, facilitating its application in mass spectrometry and other analytical techniques.
Acyclovir-d4 N,O-Diacetate has a molecular formula of and a molecular weight of 313.3 g/mol. Its structure includes:
The presence of deuterium (D) atoms distinguishes this compound from non-deuterated acyclovir, providing unique properties for tracking and analysis.
The structural analysis can be supported by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which confirm the incorporation of deuterium and the integrity of the acyclovir framework.
Acyclovir-d4 N,O-Diacetate participates in several chemical reactions typical for nucleoside analogs:
The reactions are generally mild but require careful monitoring to prevent degradation of sensitive functional groups present in the molecule. The use of isotopic labeling aids in tracking reaction pathways during mechanistic studies.
Acyclovir exerts its antiviral effects by mimicking guanosine, allowing it to be incorporated into viral DNA during replication. Once phosphorylated by viral thymidine kinase, it inhibits viral DNA polymerase, leading to chain termination during DNA synthesis.
Studies indicate that Acyclovir-d4 N,O-Diacetate maintains similar mechanisms as its parent compound, with modifications that allow for enhanced tracking in metabolic studies through deuterium labeling.
Relevant analyses include High-Performance Liquid Chromatography (HPLC) for purity assessment and stability testing under various environmental conditions.
Acyclovir-d4 N,O-Diacetate is primarily utilized in:
This compound serves as a valuable tool for researchers aiming to enhance our understanding of antiviral mechanisms and improve treatment strategies against herpes viruses and related pathogens.
Acyclovir-d4 N,O-Diacetate (CAS 1189728-07-1) is a deuterated derivative of the antiviral agent acyclovir, engineered for enhanced analytical utility. Its systematic IUPAC name is [2-[(2-acetamido-6-oxo-1H-purin-9-yl)methoxy]-1,1,2,2-tetradeuterioethyl] acetate, with a molecular formula of C12H11D4N5O5 and a molecular weight of 309.3 g/mol [1]. The deuteration occurs at the ethyloxy bridge, where four hydrogen atoms at the C1' and C2' positions are replaced by deuterium (D4), creating a stable isotopic label [3] [7]. This modification is strategically distal to the pharmacologically active guanine moiety, preserving the compound's core biochemical interactions while enabling distinct detection in mass spectrometry.
The N,O-diacetylation involves acetylation of both the primary hydroxyl group (forming an acetate ester) and the exocyclic amino group on the guanine ring (forming an acetamide). This derivatization enhances the compound's lipophilicity, improving chromatographic separation in analytical workflows [1] [8]. The structural integrity of the purine ring remains intact, ensuring relevance to the parent drug’s chemical behavior.
Table 1: Structural Features of Acyclovir-d4 N,O-Diacetate
Feature | Description |
---|---|
Isotopic Label Position | C1' and C2' of the ethyloxy bridge (tetradeuteration: -OCD2CD2O-) |
Functional Modifications | - N-Acetylation at guanine 2-amino group - O-Acetylation at primary alcohol |
Molecular Formula | C12H11D4N5O5 |
CAS Registry Number | 1189728-07-1 |
Mass Spectrometric Characterization:High-resolution mass spectrometry (HR-MS) confirms the molecular ion [M+H]+ at m/z 310.1490 (calculated for C12H12D4N5O5+). The deuterium labeling induces a +4 Da shift compared to non-deuterated acyclovir diacetate (MW 306.3 g/mol). In LC-MS/MS quantification, Acyclovir-d4 N,O-Diacetate exhibits a characteristic fragmentation pattern with a transition of m/z 230.1 → 152.0, contrasting with m/z 226.0 → 152.2 for non-deuterated acyclovir [4] [7]. This 4-Da mass difference is critical for its role as an internal standard, eliminating matrix interference in bioanalytical assays.
Nuclear Magnetic Resonance (NMR):1H-NMR spectroscopy reveals the absence of proton signals at the deuterated ethyloxy positions (δ 3.6–4.2 ppm in non-deuterated analogs). Key residual proton resonances include:
Vibrational and Crystallographic Data:While IR spectra confirm carbonyl stretches at 1740 cm−1 (ester C=O) and 1660 cm−1 (amide C=O), crystallographic validation remains limited. No single-crystal X-ray data is available in the literature, likely due to the compound's primary use in solution-phase analytics. Solubility data indicates compatibility with methanol and acetonitrile, facilitating HPLC and UPLC applications [5] [8].
Table 2: Spectroscopic Signatures of Acyclovir-d4 N,O-Diacetate
Technique | Key Characteristics | Analytical Utility |
---|---|---|
HR-MS | [M+H]+ m/z 310.1490; MS/MS transition: 230.1 → 152.0 | Quantification via isotopic dilution |
1H-NMR | Absence of -OCH2CH2O- signals; Acetamide (δ 2.2), Acetate (δ 2.0) | Confirms deuteration and acetylation sites |
IR | 1740 cm−1 (ester), 1660 cm−1 (amide), 1605 cm−1 (purine C=N) | Functional group verification |
The deuterated and diacetylated structure of Acyclovir-d4 N,O-Diacetate confers distinct advantages over non-deuterated analogs in analytical contexts:
Table 3: Comparative Properties of Deuterated vs. Non-Deuterated Acyclovir Diacetate
Property | Acyclovir-d4 N,O-Diacetate | Acyclovir N,O-Diacetate (Impurity G) |
---|---|---|
Molecular Weight | 309.3 g/mol | 309.3 g/mol (non-deuterated) |
Primary Use | Internal standard for LC-MS/MS quantification | Reference standard for impurity profiling |
Purity Standards | ≥99% deuterated forms (d4) | 96.09% (by HPLC) |
Mass Shift in MS | +4 Da vs. non-deuterated acyclovir | Identical to parent drug fragmentations |
Solubility | Methanol, acetonitrile | Methanol, DMSO |
Comprehensive Compound Listing
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7